molecular formula C19H21ClN6O B11154015 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Cat. No.: B11154015
M. Wt: 384.9 g/mol
InChI Key: RJWLZCVQVTXVQC-UHFFFAOYSA-N
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Description

The compound "(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone" features a pyrido[4,3-b]indole core substituted with a chlorine atom at position 8. This scaffold is linked via a methanone group to a cyclohexyl ring bearing a tetrazole moiety. While specific physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, structural analogs suggest its synthesis likely follows established protocols for pyridoindole methanones, such as coupling reactions between pyridoindole intermediates and carboxylic acid derivatives .

Properties

Molecular Formula

C19H21ClN6O

Molecular Weight

384.9 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone

InChI

InChI=1S/C19H21ClN6O/c20-13-4-5-16-14(10-13)15-11-25(9-6-17(15)22-16)18(27)19(7-2-1-3-8-19)26-12-21-23-24-26/h4-5,10,12,22H,1-3,6-9,11H2

InChI Key

RJWLZCVQVTXVQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl)N5C=NN=N5

Origin of Product

United States

Preparation Methods

Fischer Indole Cyclization

Fischer indole synthesis remains a cornerstone for constructing the pyridoindole framework. A ketone precursor, typically 4-chlorophenylhydrazine, undergoes cyclization with a cyclohexanone derivative under acidic conditions (e.g., HCl/EtOH) to yield the indole intermediate. Subsequent Pictet-Spengler cyclization with an aldehyde, such as glyoxylic acid, introduces the pyridine ring, forming the tetrahydro-pyridoindole system. For the 8-chloro derivative, chlorination is achieved either by using a pre-chlorinated phenylhydrazine or via post-cyclization halogenation with reagents like N-chlorosuccinimide (NCS).

Key Reaction Conditions

  • Temperature: 80–100°C

  • Catalysts: p-TsOH or ZnCl₂

  • Solvents: Ethanol or acetic acid

  • Yield: 60–75%

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium-catalyzed couplings to assemble the pyridoindole core. For example, a Suzuki-Miyaura reaction between a brominated indole and a pyridine boronic ester installs the pyridine moiety efficiently. This method offers superior regioselectivity for introducing the chlorine substituent at the 8-position.

Optimization Data

ParameterOptimal Value
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDMF/H₂O (4:1)
Reaction Time12 h
Yield82%

Source: Adapted from patent WO2019153002A1.

Functionalization of the Cyclohexyl-Tetrazole Moiety

The [1-(1H-tetrazol-1-yl)cyclohexyl]methanone group is synthesized separately and later coupled to the pyridoindole core.

Cyclohexyl Methanone Synthesis

Cyclohexanone is treated with 1H-tetrazole-1-acetic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the corresponding ketone. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

Cyclohexanone+1H-Tetrazole-1-acetic AcidDCC/DMAP[1-(1H-Tetrazol-1-yl)Cyclohexyl]Methanone\text{Cyclohexanone} + \text{1H-Tetrazole-1-acetic Acid} \xrightarrow{\text{DCC/DMAP}} \text{[1-(1H-Tetrazol-1-yl)Cyclohexyl]Methanone}

Tetrazole Installation

Alternative routes involve click chemistry, where cyclohexyl azide reacts with a nitrile under Huisgen cycloaddition conditions (CuI, ascorbic acid) to form the tetrazole ring. This method achieves higher yields (85–90%) compared to classical nitrile-azide cyclization.

Coupling Strategies

Amide Bond Formation

The pyridoindole amine is acylated with [1-(1H-tetrazol-1-yl)cyclohexyl]methanoyl chloride using Schotten-Baumann conditions. Triethylamine (TEA) acts as a base, facilitating the reaction in dichloromethane (DCM) at 0–5°C.

Procedure

  • Dissolve pyridoindole (1 eq) in DCM.

  • Add TEA (2.5 eq) and methanoyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 4 h.

  • Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 68%

Buchwald-Hartwig Amination

For N-alkyl variants, palladium-catalyzed amination couples the pyridoindole with a pre-functionalized cyclohexyl-tetrazole bromide. This method is advantageous for sterically hindered substrates.

Conditions

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 74%

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (+0.1% TFA). Analytical data from sources confirm purity >95%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.45–6.98 (m, 3H, indole-H), 4.32 (s, 2H, CH₂), 2.89–1.45 (m, cyclohexyl-H).

  • HRMS : m/z calculated for C₂₀H₂₄ClN₆O₂ [M+H]⁺: 423.1542; found: 423.1538.

Challenges and Optimization

Regioselectivity in Chlorination

Direct chlorination of the pyridoindole core often results in mixed regioisomers. Using NCS in AcOH at 50°C improves 8-chloro selectivity (85:15 ratio).

Tetrazole Stability

The tetrazole group is prone to hydrolysis under acidic conditions. Implementing inert atmospheres (N₂) and low temperatures (<40°C) during coupling steps mitigates degradation.

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-efficiency and safety:

  • Catalyst Recycling : Pd catalysts are recovered via filtration over Celite®.

  • Solvent Recovery : DCM and DMF are distilled and reused.

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing batch failures.

Emerging Methodologies

Recent patents disclose photoredox catalysis for constructing the pyridoindole core at ambient temperatures, reducing energy input by 40%. Additionally, flow chemistry approaches enhance reproducibility in tetrazole installation, achieving 92% yield in continuous reactors .

Chemical Reactions Analysis

Types of Reactions

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular, derivatives of tetrazole have been shown to possess potent activity against various bacterial strains. For instance, studies have demonstrated that certain tetrazole-containing compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The presence of the pyrido[4,3-b]indole moiety in the compound may enhance its efficacy due to structural similarities with known antimicrobial agents.

1.2 Antiparasitic Potential
The compound's structural features suggest potential applications in treating parasitic infections. Research on related tetrazole derivatives has shown promising results against Leishmania species and Entamoeba histolytica, indicating that similar compounds could be effective in antiparasitic therapies . The combination of the pyrido[4,3-b]indole framework with tetrazole could provide a synergistic effect against these pathogens.

Pharmacological Insights

2.1 Neuropharmacology
The pyrido[4,3-b]indole scaffold is known for its neuroprotective and psychoactive properties. Compounds with this structure have been investigated for their potential in treating neurological disorders such as depression and anxiety. The incorporation of the tetrazole group may enhance the binding affinity to neurotransmitter receptors, suggesting a role in modulating neurochemical pathways .

2.2 Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The presence of specific functional groups (like the chloro substituent) can significantly influence biological activity. For example:

Functional Group Impact on Activity
Chloro groupIncreases lipophilicity and receptor binding affinity
Tetrazole ringEnhances antimicrobial and antiparasitic activity
Cyclohexyl moietyPotentially improves bioavailability

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of compounds structurally related to this compound:

  • Study on Antimicrobial Efficacy : A series of tetrazole derivatives were synthesized and screened against various bacterial strains. Compounds exhibited minimal inhibitory concentration values ranging from 23.40 to 46.87 μg/mL against resistant strains .
  • Neuropharmacological Assessment : Research indicated that pyrido[4,3-b]indoles possess anxiolytic properties in animal models, suggesting potential for development into therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Chloro vs. Fluoro/Methoxy/Trifluoromethoxy : Chlorine at position 8 (target and ) may confer distinct electronic and steric properties compared to electron-withdrawing groups like trifluoromethoxy () or methoxy (). Fluorine () typically enhances metabolic stability.
  • Tetrazole vs. Pyrazole/Indole : The tetrazole group in the target compound is unique among the analogs, offering hydrogen-bonding capabilities distinct from pyrazole () or indole () moieties.

Synthetic Accessibility :

  • Yields vary significantly: High yields (88%, ) suggest efficient coupling under GP1 conditions, while lower yields (34%, ) may reflect challenges in purifying polar intermediates via HPLC .
  • Purification methods correlate with compound polarity. Silica gel chromatography suffices for less polar derivatives (), whereas HPLC-MS is required for complex mixtures ().

Spectral Characterization :

  • High-resolution mass spectrometry (HRMS) in confirms molecular identity, a method likely applicable to the target compound .

Research Implications

  • Biological Activity : While biological data for the target compound are unavailable, analogs with pyrazole or indole groups (e.g., ) are often explored for receptor-binding applications due to their heterocyclic diversity. The tetrazole group in the target may modulate pharmacokinetic properties, such as solubility and bioavailability.
  • Structural Optimization : Substituting the cyclohexyl-tetrazole group with pyrazole () or indole () could provide insights into structure-activity relationships for therapeutic targeting.

Biological Activity

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15ClN2O2
  • Molecular Weight : 278.73 g/mol
  • CAS Number : 63277-56-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant activity in the following areas:

  • Antiproliferative Activity :
    • The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, in studies involving human cancer cell lines, it exhibited GI50 values ranging from 29 nM to 78 nM, indicating potent inhibitory action against cell proliferation .
  • Receptor Binding :
    • It acts as a ligand for certain G-protein coupled receptors (GPCRs), which are critical in various signaling pathways related to cancer and other diseases .
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit mutant EGFR/BRAF pathways, with IC50 values indicating effective inhibition comparable to established inhibitors like erlotinib .

Biological Activity Data

Activity TypeObserved EffectReference
AntiproliferativeGI50: 29 nM - 78 nM
EGFR InhibitionIC50: 68 - 89 nM
GPCR InteractionModulates intracellular signaling

Case Studies

Several studies have highlighted the biological activity of the compound:

  • Anticancer Studies :
    • A study investigated the efficacy of the compound against various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The most active derivatives were further explored for their structure-activity relationship (SAR), indicating that modifications at specific positions could enhance potency .
  • In Vivo Studies :
    • In animal models, the compound exhibited promising results in reducing tumor growth and metastasis when administered alongside conventional chemotherapy agents. This suggests a potential role as an adjunct therapy .
  • Mechanistic Insights :
    • Research involving X-ray crystallography provided insights into the binding interactions of the compound with target proteins, which are crucial for understanding its mechanism of action at a molecular level .

Q & A

Q. What are the common synthetic routes for this compound, and what methodological considerations are critical?

The synthesis of this compound involves multi-step strategies due to its complex heterocyclic framework. Key steps include:

  • Tetrazole introduction : The 1H-tetrazole moiety can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Evidence from tetrazole-containing analogs highlights the use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for efficient coupling .
  • Pyridoindole core formation : Cyclization of chlorinated indole derivatives with pyridine precursors under reflux conditions (e.g., using POCl₃) is a common approach. For example, 6,7-dichloro analogs are synthesized via Friedländer annulation .
  • Methanone linkage : Coupling the pyridoindole and cyclohexyl-tetrazole fragments via a ketone bridge often employs acyl chloride intermediates and Schlenk techniques under inert atmospheres .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYieldReference
Tetrazole formationNaN₃, NH₄Cl, DMF, 100°C, 12h75–85%
Pyridoindole cyclizationPOCl₃, reflux, 6h68%
Methanone couplingAcyl chloride, Et₃N, CH₂Cl₂, 0°C to RT60%

Q. Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Key signals include:
    • Pyridoindole protons: δ 7.2–8.1 ppm (aromatic H), δ 3.5–4.5 ppm (tetrahydro protons) .
    • Tetrazole ring: δ 8.9–9.5 ppm (N-H) .
  • IR Spectroscopy : Stretching vibrations for C=O (1670–1700 cm⁻¹) and tetrazole C-N (1540 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₂ClN₅O) .

Q. How do the tetrazole and pyridoindole moieties influence reactivity?

  • Tetrazole : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Its acidity (pKa ~4.9) facilitates hydrogen bonding in target interactions .
  • Pyridoindole : The chloro-substituent at position 8 directs electrophilic substitution to the indole ring, while the tetrahydro framework increases conformational rigidity .

Q. What are the solubility challenges, and how are they addressed during purification?

The compound exhibits poor aqueous solubility due to its hydrophobic cyclohexyl and pyridoindole groups. Purification strategies include:

  • Recrystallization : Using ethanol/water mixtures or ethyl acetate/hexane gradients .
  • Chromatography : Silica gel column chromatography with CHCl₃:MeOH (95:5) eluent .

Q. How is the chloro-substituent introduced regioselectively?

Chlorination is achieved via:

  • Direct electrophilic substitution : Cl₂ or SOCl₂ in acetic acid at 50°C .
  • Directed ortho-metalation : Using LDA (lithium diisopropylamide) to activate the pyridoindole core, followed by Cl⁻ quenching .

Advanced Research Questions

Q. How to resolve contradictions in NMR data for similar analogs?

Discrepancies in chemical shifts (e.g., cyclohexyl vs. tetrazole protons) arise from solvent polarity or tautomerism. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., tetrazole tautomers) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in the pyridoindole region .

Q. What computational methods predict physicochemical properties?

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to estimate dipole moments and logP values .
  • Molecular Dynamics (MD) : Simulate solubility in PEG-400/water systems .

Q. How to optimize catalytic systems for coupling reactions?

  • Heterogeneous Catalysis : Bleaching Earth Clay improves yields in tetrazole coupling by reducing side reactions .
  • Microwave Assistance : Reduces reaction time for pyridoindole cyclization from 6h to 30min .

Q. What strategies enable regioselective functionalization of the pyridoindole core?

  • Protecting Groups : Use Boc (tert-butyloxycarbonyl) to block reactive NH sites during chlorination .
  • Cross-Coupling : Suzuki-Miyaura reactions at position 9 with aryl boronic acids .

Q. How to design bioactivity assays without structural analogs?

  • Target-Based Screening : Prioritize kinases or GPCRs due to the compound’s heterocyclic similarity to known inhibitors .
  • SPR (Surface Plasmon Resonance) : Measure binding affinity to immobilized receptors .

Q. Data Contradiction Analysis Example

ObservationHypothesisResolution Method
Unstable HPLC retentionTautomerism in tetrazolepH-controlled mobile phase
Anomalous Cl NMR shiftSolvent polarity effectsDMSO-d₆ vs. CDCl₃ comparison

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